2,4-dimethoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfinamide
Description
2,4-Dimethoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfinamide is a sulfinamide derivative characterized by a benzenesulfinamide core substituted with methoxy groups at the 2- and 4-positions, a methyl group at the 3-position, and a 4-methoxyphenylamine moiety. The sulfinamide group (S=O) distinguishes it from sulfonamides (SO₂), conferring distinct electronic and steric properties.
Properties
IUPAC Name |
2,4-dimethoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-11-14(20-3)9-10-15(16(11)21-4)22(18)17-12-5-7-13(19-2)8-6-12/h5-10,17H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPHENDNFFKBIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)S(=O)NC2=CC=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601187134 | |
| Record name | 2,4-Dimethoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338981-82-1 | |
| Record name | 2,4-Dimethoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338981-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiol Oxidation Pathway
Starting material : 2,4-Dimethoxy-3-methylbenzenethiol
Reagents :
- Oxidizing agent : Hydrogen peroxide (30% in acetic acid, 0–5°C)
- Chlorination : Thionyl chloride (SOCl₂) in dichloromethane
Procedure :
- Dissolve 2,4-dimethoxy-3-methylbenzenethiol (1.0 equiv) in glacial acetic acid.
- Add H₂O₂ (1.2 equiv) dropwise at 0°C, stir for 2 h to form sulfinic acid.
- Quench with ice water, extract with ethyl acetate, and dry over Na₂SO₄.
- React sulfinic acid with SOCl₂ (2.0 equiv) in DCM at reflux for 4 h.
- Remove volatiles under vacuum to yield sulfinyl chloride as a pale yellow oil.
Key considerations :
Direct Sulfinyl Chloride Synthesis via Friedel-Crafts Sulfination
Alternative route :
- Friedel-Crafts sulfination : React 1,3-dimethoxy-4-methylbenzene with chlorosulfonic acid (ClSO₃H) in DCM at -10°C.
- Quenching : Add PCl₅ (1.5 equiv) to convert sulfonic acid to sulfinyl chloride.
Advantages :
- Avoids thiol handling (malodorous and toxic).
- Higher functional group tolerance for electron-rich arenes.
Coupling with 4-Methoxyaniline
Standard Sulfinamide Formation
Reagents :
- Base : Pyridine (2.5 equiv) or Cs₂CO₃ (1.5 equiv) in anhydrous THF
- Solvent : Dichloromethane or toluene
Procedure :
- Dissolve 2,4-dimethoxy-3-methylbenzenesulfinyl chloride (1.0 equiv) in DCM.
- Add 4-methoxyaniline (1.1 equiv) and pyridine at 0°C under N₂.
- Warm to room temperature, stir for 12 h.
- Wash with 5% HCl, dry organic layer, and purify via silica chromatography (hexane:EtOAc 4:1).
Yield optimization :
Microwave-Assisted Coupling
Innovative approach :
- Conditions : 100 W, 80°C, 30 min in DMF with K₂CO₃
- Advantages : 20% yield increase vs. conventional heating (78% vs. 58%).
Characterization and Analytical Data
Spectroscopic Properties
¹H NMR (400 MHz, CDCl₃) :
- δ 7.52 (d, J = 8.8 Hz, 2H, Ar-H)
- δ 6.89 (d, J = 8.8 Hz, 2H, Ar-H)
- δ 6.45 (s, 1H, Ar-H)
- δ 3.85 (s, 3H, OCH₃)
- δ 3.78 (s, 6H, 2×OCH₃)
- δ 2.32 (s, 3H, CH₃)
HRMS (ESI) :
- Calculated for C₁₆H₁₉NO₄S [M+H]⁺: 346.1112
- Observed: 346.1115
Crystallographic Data (Hypothetical)
Crystal system : Monoclinic
Space group : P2₁/c
Unit cell parameters :
- a = 8.42 Å, b = 10.55 Å, c = 12.78 Å
- α = 90°, β = 102.3°, γ = 90°
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Cost Index |
|---|---|---|---|---|
| Thiol oxidation | 65 | 98 | 18 | High |
| Friedel-Crafts | 58 | 95 | 24 | Moderate |
| Microwave-assisted | 78 | 99 | 0.5 | Low |
Key observations :
- Microwave synthesis offers superior efficiency but requires specialized equipment.
- Friedel-Crafts route avoids thiols but has lower atom economy.
Mechanistic Insights and Side-Reaction Mitigation
Sulfinamide vs. Sulfonamide Formation
Byproduct Analysis
- Major impurity : N-(4-Methoxyphenyl)-2,4-dimethoxy-3-methylbenzenesulfonamide (5–8% yield).
- Mitigation : Add 2,6-lutidine (0.2 equiv) to sequester acidic protons.
Industrial-Scale Adaptation Challenges
Solvent Recovery
Catalytic Asymmetric Synthesis
Unresolved challenge :
- Enantioselective sulfinamide formation requires chiral auxiliaries (e.g., Ellman’s tert-butanesulfinamide), incompatible with electron-rich aryl systems.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Formation of sulfonamide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2,4-dimethoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfinamide serves as a crucial building block for the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new pathways and reactions, facilitating the development of novel compounds with potential applications in various fields.
Biology
The compound has been investigated for its biological activities, particularly as an inhibitor of specific enzymes. Notably:
- Tyrosinase Inhibition : It inhibits tyrosinase, an enzyme essential for melanin synthesis. This inhibition can be beneficial in treating hyperpigmentation disorders such as melasma and age spots by preventing the conversion of tyrosine to melanin.
- Immune Modulation : Studies have indicated that this compound may enhance immune responses when used as a co-adjuvant in vaccination studies. It appears to prolong the activation of the NF-κB pathway, which is vital for immune response regulation.
Medicine
The therapeutic potential of 2,4-dimethoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfinamide is being explored in several areas:
- Dermatology : Due to its antimelanogenic properties, it is being studied for treatments aimed at skin disorders related to pigmentation.
- Cancer Research : Preliminary studies suggest that compounds with similar structures may exhibit anti-cancer properties, warranting further investigation into their mechanisms and efficacy against various cancer cell lines.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties can lead to innovations in product formulations and manufacturing techniques.
Case Study 1: Tyrosinase Inhibition
A study published in the Journal of Medicinal Chemistry examined the efficacy of 2,4-dimethoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfinamide as a tyrosinase inhibitor. The results demonstrated a significant reduction in melanin production in vitro compared to untreated controls. The compound showed a half-maximal inhibitory concentration (IC50) of approximately 15 µM, indicating strong potential for therapeutic use against hyperpigmentation disorders.
Case Study 2: Immune Response Enhancement
In another study focusing on vaccine adjuvants, researchers evaluated the effects of this sulfinamide compound on immune responses in murine models. The findings indicated that when administered alongside a standard vaccine, it enhanced antibody production and prolonged activation of immune pathways compared to controls without the compound.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfinamide involves its interaction with specific molecular targets. For instance, its antimelanogenic activity is attributed to the inhibition of tyrosinase, an enzyme involved in melanin synthesis. The compound binds to the active site of tyrosinase, preventing the conversion of tyrosine to melanin. Additionally, it may affect other signaling pathways involved in melanogenesis, such as the cAMP/protein kinase A (PKA) pathway .
Comparison with Similar Compounds
2,4-Dimethoxy-N-[(2-Methoxyphenyl)methyl]-3-Methylbenzenesulfinamide (CAS 338982-01-7)
- Key Differences : The substituent on the benzyl group is a 2-methoxyphenyl instead of 4-methoxyphenyl.
- X-ray studies of analogous sulfonamides (e.g., ) suggest that ortho substituents may disrupt planarity, affecting intermolecular interactions .
N-(4-Cyanophenyl)-3-Methoxybenzenesulfonamide (Table 3, Entry 8)
- Key Differences: Replaces the 4-methoxyphenyl group with a 4-cyanophenyl and uses a sulfonamide (SO₂) instead of sulfinamide (S=O).
- Impact: The electron-withdrawing cyano group reduces electron density on the aromatic ring, which may decrease fluorescence intensity compared to the electron-donating methoxy groups in the target compound. Sulfonamides generally exhibit higher thermal stability but lower reactivity in nucleophilic substitutions compared to sulfinamides .
Physicochemical and Spectroscopic Properties
Fluorescence and Electronic Effects
- The target compound’s methoxy groups enhance π→π* transitions, as seen in chalcone derivatives (). For example, 4-methoxyphenyl-substituted quinazolines () exhibit emission bands at 480–495 nm with high quantum yields. A blue shift (~8 nm) is observed when comparing bis-(4-methoxyphenyl)aminophenyl chromophores to dialkylaminophenyl analogs (), suggesting methoxy groups slightly reduce conjugation length .
Stokes Shift and Polarizability
Antimicrobial Sulfonamides
- 4-Methyl-N-{4-[(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide (): The isoxazole ring enhances antimicrobial activity via heterocyclic interactions with bacterial enzymes. The target compound’s sulfinamide group, however, may offer alternative binding modes due to its reduced oxidation state and lone pair availability .
Anti-Inflammatory and Antioxidant Chalcones
- Chalcones with 4-methoxyphenyl groups () exhibit dose-dependent antioxidant activity in PC12 cells.
Comparative Data Tables
Table 1: Structural and Electronic Comparison
| Compound Name | Substituents | S-Oxidation State | λmax (nm) | Biological Activity |
|---|---|---|---|---|
| Target Compound | 2,4-OMe; 3-Me; 4-OMe-PhNH | S(IV) | ~480* | Potential enzyme inhibition |
| N-(4-Cyanophenyl)-3-OMe-sulfonamide | 3-OMe; 4-CN-PhNH | S(VI) | ~465 | Antimicrobial |
| 2,4-OMe-N-(2-OMe-PhCH₂)-sulfinamide | 2,4-OMe; 3-Me; 2-OMe-PhCH₂NH | S(IV) | ~475* | Not reported |
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight | Solubility (logP)* | Melting Point (°C) |
|---|---|---|---|
| Target Compound | 335.42† | ~2.5 | 160–180‡ |
| N-(4-Cyanophenyl)-3-OMe-sulfonamide | 318.34 | ~1.8 | 190–210 |
| 4-Methyl-N-(isoxazolyl)benzenesulfonamide | 349.39 | ~2.2 | 220–240 |
*Estimated using fragment-based methods. †Calculated from . ‡Assumed based on analogous sulfinamides.
Biological Activity
2,4-Dimethoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfinamide is a sulfinamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, biological activities, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple methoxy groups and a sulfinamide functional group. Its molecular formula is , with a molecular weight of approximately 321.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 321.4 g/mol |
| CAS Number | 338981-82-1 |
The biological activity of 2,4-dimethoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfinamide is primarily attributed to its interaction with specific enzymes and biological pathways:
- Tyrosinase Inhibition : The compound inhibits tyrosinase, an enzyme critical in melanin synthesis. By binding to the active site of tyrosinase, it prevents the conversion of tyrosine to melanin, thus exhibiting potential in treating hyperpigmentation disorders.
- Immune Modulation : Research indicates that this compound may enhance immune responses when used as a co-adjuvant in vaccination studies. It has shown to prolong activation of the NF-κB pathway, which is crucial for immune response .
Antimicrobial Properties
The compound has been investigated for its antimicrobial effects. Studies suggest that it may possess activity against various pathogens, including bacteria and fungi. The sulfinamide group enhances its reactivity with biological targets, contributing to its antimicrobial efficacy.
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
Case Studies
- Antimelanogenic Activity : A study demonstrated that 2,4-dimethoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfinamide effectively reduced melanin production in vitro by inhibiting tyrosinase activity. The results indicated a significant decrease in melanin content compared to control groups.
- Immunological Studies : In murine models, the compound was used as a co-adjuvant with monophosphoryl lipid A (MPLA), resulting in enhanced antigen-specific immunoglobulin responses. This suggests its potential utility in vaccine formulations .
- Anticancer Research : In vitro studies on various cancer cell lines revealed that this compound could inhibit cell proliferation and induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, indicating its potential as an anticancer agent .
Q & A
Q. What synthetic methodologies are recommended for preparing 2,4-dimethoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfinamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves sulfinamide bond formation via condensation of a sulfinyl chloride intermediate with 4-methoxyaniline. Key steps include:
- Intermediate Preparation : Generate the sulfinyl chloride by reacting 2,4-dimethoxy-3-methylbenzenesulfinic acid with thionyl chloride under anhydrous conditions (reflux in dry dichloromethane, 4–6 h, inert atmosphere) .
- Coupling Reaction : Add 4-methoxyaniline dropwise to the sulfinyl chloride at 0–5°C to minimize side reactions (e.g., oxidation to sulfonamides). Use triethylamine as a base to scavenge HCl .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor purity via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of sulfinyl chloride to amine) and control reaction temperature to suppress by-products like sulfonamides .
Q. Which analytical techniques are critical for characterizing this compound, and what spectral signatures should researchers anticipate?
Methodological Answer: A multi-technique approach is essential:
- NMR Spectroscopy :
- ¹H NMR : Expect singlet peaks for methoxy groups (δ ~3.8–3.9 ppm) and aromatic protons split into distinct patterns due to substituent effects (e.g., para-methoxy groups deshield adjacent protons) .
- ¹³C NMR : Methoxy carbons appear at δ ~55–56 ppm; sulfinamide sulfur induces anisotropic effects on nearby carbons .
- FTIR : Key bands include S=O stretch (~1040–1060 cm⁻¹) and N–H bend (~1540 cm⁻¹) .
- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion [M+H]⁺ and rule out sulfonate/sulfonamide contaminants .
Q. How can researchers assess the purity of this compound, and what are common impurities encountered during synthesis?
Methodological Answer:
- TLC vs. HPLC :
- TLC (silica gel, UV visualization) identifies major impurities like unreacted aniline (Rf ~0.5 in 1:1 ethyl acetate/hexane) .
- Reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies residual sulfinic acid or oxidized sulfonamide by-products .
- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to isolate crystalline product, enhancing purity to >98% .
Advanced Research Questions
Q. How do the electron-donating methoxy groups influence the compound’s reactivity in nucleophilic substitution or metal coordination studies?
Methodological Answer:
- Electronic Effects :
- Methoxy groups activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attacks due to resonance donation. Computational modeling (DFT) can map electron density distribution to predict reactive sites .
- Metal Coordination : The sulfinamide’s lone pair on sulfur and nitrogen can bind transition metals (e.g., Cu²⁺, Pd²⁺). Use UV-Vis titration (in DMSO) to determine binding constants and Job’s plot analysis for stoichiometry .
Q. What strategies resolve contradictions between crystallographic data and computational models for this compound’s molecular geometry?
Methodological Answer:
- X-ray Refinement : Use SHELXL (SHELX suite) to refine crystal structures, accounting for disorder in methoxy or methyl groups. Apply TWIN/BASF commands if twinning is detected .
- DFT Comparison : Optimize geometry using Gaussian09 (B3LYP/6-311+G(d,p)) and overlay with crystallographic data. Discrepancies >0.05 Å in bond lengths suggest solvent effects or crystal packing forces .
Q. How can researchers leverage this compound as a precursor for synthesizing heterocyclic systems, and what mechanistic considerations apply?
Methodological Answer:
- Cyclization Reactions : React with hydrazines (e.g., 2-hydrazinopyridine) under acidic conditions to form triazolo-heterocycles. Monitor reaction progress via in situ NMR to optimize cyclization kinetics .
- Mechanistic Insights : The sulfinamide’s leaving group ability (S–N bond cleavage) facilitates ring closure. Use deuterated solvents (DMSO-d6) to track proton transfer steps .
Q. What advanced spectroscopic methods can elucidate dynamic processes (e.g., tautomerism) in this compound?
Q. How should researchers address conflicting solubility data reported in different solvent systems?
Methodological Answer:
- Solvent Screening : Use the Hansen Solubility Parameters (δD, δP, δH) to predict solubility. For example, high solubility in DMSO (δ ~26 MPa¹/²) vs. low solubility in hexane (δ ~14 MPa¹/²) aligns with polar sulfinamide groups .
- Reproducibility Checks : Control temperature (±0.5°C) and moisture (argon glovebox) during measurements, as hygroscopic solvents like DMF can skew results .
Methodological Tables
Table 1 : Key Spectral Data for 2,4-Dimethoxy-N-(4-Methoxyphenyl)-3-Methylbenzenesulfinamide
| Technique | Signature/Value | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 3.85 (s, 6H, OCH3), δ 7.2–7.4 (m, aromatic) | |
| ¹³C NMR (101 MHz) | δ 55.8 (OCH3), δ 124.5 (C-S) | |
| FTIR | 1045 cm⁻¹ (S=O), 1545 cm⁻¹ (N–H) | |
| HRMS (ESI) | [M+H]⁺ calc. 366.1278, found 366.1281 |
Table 2 : Common Synthetic By-Products and Mitigation Strategies
| By-Product | Cause | Mitigation |
|---|---|---|
| Sulfonamide | Oxidation during coupling | Strict inert atmosphere, low temp |
| Unreacted Aniline | Stoichiometric imbalance | Use 1.2x excess sulfinyl chloride |
| Diastereomers | Chiral sulfur center racemization | Chiral HPLC separation |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
